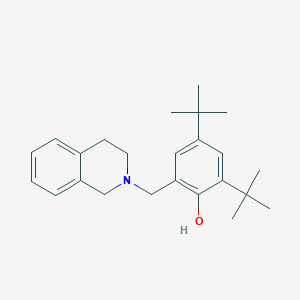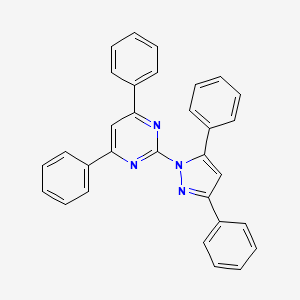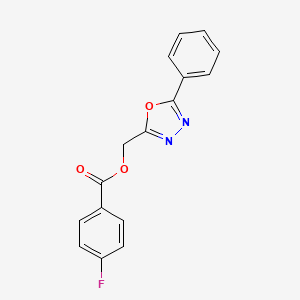
N-(5-chloro-2-pyridinyl)-5-(2-methyl-4-nitrophenyl)-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-pyridinyl)-5-(2-methyl-4-nitrophenyl)-2-furamide, also known as DMF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMF is a furan-based compound that is synthesized using a multistep process.
作用機序
The mechanism of action of N-(5-chloro-2-pyridinyl)-5-(2-methyl-4-nitrophenyl)-2-furamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-(5-chloro-2-pyridinyl)-5-(2-methyl-4-nitrophenyl)-2-furamide has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of various antioxidant and anti-inflammatory genes. N-(5-chloro-2-pyridinyl)-5-(2-methyl-4-nitrophenyl)-2-furamide has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immunity.
Biochemical and Physiological Effects:
N-(5-chloro-2-pyridinyl)-5-(2-methyl-4-nitrophenyl)-2-furamide has been found to have various biochemical and physiological effects, including the modulation of oxidative stress, inflammation, and cell proliferation. N-(5-chloro-2-pyridinyl)-5-(2-methyl-4-nitrophenyl)-2-furamide has been shown to increase the expression of various antioxidant enzymes, including superoxide dismutase and catalase, which help to protect cells from oxidative damage. N-(5-chloro-2-pyridinyl)-5-(2-methyl-4-nitrophenyl)-2-furamide has also been found to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6. In addition, N-(5-chloro-2-pyridinyl)-5-(2-methyl-4-nitrophenyl)-2-furamide has been shown to inhibit the proliferation of various cancer cells, including breast and prostate cancer cells.
実験室実験の利点と制限
N-(5-chloro-2-pyridinyl)-5-(2-methyl-4-nitrophenyl)-2-furamide has several advantages for use in lab experiments, including its high purity and stability. N-(5-chloro-2-pyridinyl)-5-(2-methyl-4-nitrophenyl)-2-furamide is also readily available from commercial sources, making it easy to obtain. However, N-(5-chloro-2-pyridinyl)-5-(2-methyl-4-nitrophenyl)-2-furamide has some limitations, including its high cost and potential toxicity. N-(5-chloro-2-pyridinyl)-5-(2-methyl-4-nitrophenyl)-2-furamide should be handled with care, and appropriate safety precautions should be taken when working with this compound.
将来の方向性
There are several future directions for research on N-(5-chloro-2-pyridinyl)-5-(2-methyl-4-nitrophenyl)-2-furamide. One area of interest is the development of new drugs based on N-(5-chloro-2-pyridinyl)-5-(2-methyl-4-nitrophenyl)-2-furamide. N-(5-chloro-2-pyridinyl)-5-(2-methyl-4-nitrophenyl)-2-furamide has shown promise as a potential treatment for various diseases, including cancer and inflammatory disorders. Future research could focus on the optimization of N-(5-chloro-2-pyridinyl)-5-(2-methyl-4-nitrophenyl)-2-furamide derivatives to improve their pharmacological properties. Another area of interest is the use of N-(5-chloro-2-pyridinyl)-5-(2-methyl-4-nitrophenyl)-2-furamide in material science. N-(5-chloro-2-pyridinyl)-5-(2-methyl-4-nitrophenyl)-2-furamide has been used as a building block for the synthesis of various organic compounds, and future research could focus on the development of new materials based on N-(5-chloro-2-pyridinyl)-5-(2-methyl-4-nitrophenyl)-2-furamide. Finally, N-(5-chloro-2-pyridinyl)-5-(2-methyl-4-nitrophenyl)-2-furamide could be explored for its potential applications in environmental science. N-(5-chloro-2-pyridinyl)-5-(2-methyl-4-nitrophenyl)-2-furamide has been found to have antioxidant and anti-inflammatory properties, which could make it a promising candidate for the development of new environmental remediation strategies.
合成法
The synthesis of N-(5-chloro-2-pyridinyl)-5-(2-methyl-4-nitrophenyl)-2-furamide involves a multistep process that includes the reaction of 5-chloro-2-pyridinecarboxylic acid with 2-methyl-4-nitrophenylhydrazine to form the corresponding hydrazide. The hydrazide is then reacted with furfuryl chloride to yield the final product, N-(5-chloro-2-pyridinyl)-5-(2-methyl-4-nitrophenyl)-2-furamide. The synthesis of N-(5-chloro-2-pyridinyl)-5-(2-methyl-4-nitrophenyl)-2-furamide is a complex process that requires careful control of reaction conditions to obtain high yields and purity.
科学的研究の応用
N-(5-chloro-2-pyridinyl)-5-(2-methyl-4-nitrophenyl)-2-furamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. N-(5-chloro-2-pyridinyl)-5-(2-methyl-4-nitrophenyl)-2-furamide has been found to possess anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of new drugs. N-(5-chloro-2-pyridinyl)-5-(2-methyl-4-nitrophenyl)-2-furamide has also been used as a building block for the synthesis of various organic compounds, including polymers and dyes. In addition, N-(5-chloro-2-pyridinyl)-5-(2-methyl-4-nitrophenyl)-2-furamide has been used as a catalyst in various chemical reactions, including the synthesis of heterocyclic compounds.
特性
IUPAC Name |
N-(5-chloropyridin-2-yl)-5-(2-methyl-4-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O4/c1-10-8-12(21(23)24)3-4-13(10)14-5-6-15(25-14)17(22)20-16-7-2-11(18)9-19-16/h2-9H,1H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEKONSNQYYCRBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C(=O)NC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(benzylthio)methyl]-N-1-naphthylbenzamide](/img/structure/B5049996.png)
![4-(2-chlorophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5050003.png)
![2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone]](/img/structure/B5050009.png)
![4-{4-[2-(2,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5050017.png)
![3-[(4-chlorophenyl)thio]-N-(2-methylphenyl)propanamide](/img/structure/B5050033.png)
![4-nitro-2-[2-oxo-2-(1-piperidinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5050044.png)
![2-(2-hydroxyethyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5050052.png)
![2-{4-[2-(2-phenyl-1H-imidazo[1,2-a]benzimidazol-1-yl)ethyl]-1-piperazinyl}ethanol dihydrochloride](/img/structure/B5050059.png)

![propyl 4-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B5050081.png)
![3-[(4-chlorophenyl)thio]-N-(1-phenylethyl)propanamide](/img/structure/B5050084.png)

![4-[2-(4-bromo-2-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5050092.png)
